Methyl tridecanimidate

Description

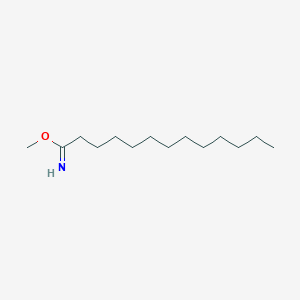

Methyl tridecanimidate is an imidate ester compound primarily utilized in biochemical research as a cross-linking agent for proteins and peptides. Imidate esters react with primary amines, forming stable amidine bonds, making them valuable for conjugating biomolecules . Structurally, this compound features a 13-carbon alkyl chain (tridecyl group) linked to an imidate functional group (–N=C–O–), distinguishing it from shorter-chain analogs.

Properties

CAS No. |

64819-47-2 |

|---|---|

Molecular Formula |

C14H29NO |

Molecular Weight |

227.39 g/mol |

IUPAC Name |

methyl tridecanimidate |

InChI |

InChI=1S/C14H29NO/c1-3-4-5-6-7-8-9-10-11-12-13-14(15)16-2/h15H,3-13H2,1-2H3 |

InChI Key |

RAZBFSYPPITTDC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC(=N)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl tridecanimidate can be synthesized through the reaction of tridecanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process. The general reaction is as follows:

Tridecanoic acid+MethanolAcid catalystMethyl tridecanimidate+Water

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is carried out in reactors equipped with reflux condensers to ensure the efficient removal of water formed during the reaction. The use of continuous flow reactors can enhance the production efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl tridecanimidate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back to tridecanoic acid and methanol.

Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The imidate group can be substituted by nucleophiles such as amines to form amides.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

Hydrolysis: Tridecanoic acid and methanol.

Reduction: Tridecanol.

Substitution: Tridecanamide.

Scientific Research Applications

Methyl tridecanimidate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with drugs.

Industry: Utilized in the production of surfactants and emulsifiers due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of methyl tridecanimidate involves its ability to interact with various molecular targets through hydrogen bonding and hydrophobic interactions. The long aliphatic chain allows it to embed into lipid bilayers, making it useful in modifying membrane properties. The imidate group can form stable complexes with nucleophiles, facilitating its use in chemical modifications.

Comparison with Similar Compounds

Structural and Functional Comparison

Methyl tridecanimidate belongs to a class of imidate esters used in cross-linking applications. Below is a comparative analysis with key analogs:

Key Findings :

- Chain Length : this compound’s longer alkyl chain (C13) provides greater spatial flexibility compared to shorter analogs like dimethyl adipimidate (C6), enabling cross-linking of distantly spaced functional groups in biomolecules .

- Reactivity : Unlike the tetrafluoroborate-activated compound, this compound lacks a leaving group, requiring basic conditions for amidine bond formation. This contrasts with the carbodiimide-based reagent, which facilitates couplings in acidic buffers .

- Applications : Shorter-chain imidates (e.g., dimethyl adipimidate) are preferred for rigid, short-distance conjugations, while this compound is suited for stabilizing larger protein complexes or multi-subunit interactions .

Analytical and Regulatory Considerations

Analytical methods for identifying imidate esters include chromatography (HPLC, GC-MS) and spectroscopic techniques (NMR, IR), as noted in guidance documents for substance characterization .

Research and Industrial Context

While this compound is less commonly referenced than its analogs, its niche utility in peptide research underscores its importance. For example:

- Cross-Linking Efficiency : A study comparing cross-linkers found that longer-chain imidates like this compound exhibit lower steric hindrance, enabling efficient conjugation of bulky proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.